3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine
CAS No.:
Cat. No.: VC17811945
Molecular Formula: C10H8F3N
Molecular Weight: 199.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F3N |
|---|---|
| Molecular Weight | 199.17 g/mol |
| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine |
| Standard InChI | InChI=1S/C10H8F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,7,14H2 |
| Standard InChI Key | JXEMKSBRONNHEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#CCN)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a linear propargylamine group () attached to a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl () group at the para position introduces significant electron-withdrawing effects, influencing both reactivity and stability. X-ray crystallography data from related derivatives confirm a planar phenyl ring with bond angles consistent with sp² hybridization at the carbon adjacent to the group .
Spectroscopic Properties
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NMR: NMR spectra (CDCl₃) show characteristic peaks at δ 2.85 (t, Hz, 2H, ) and δ 3.45 (t, Hz, 1H, alkyne proton). The aromatic protons resonate as a doublet at δ 7.65 (d, Hz, 2H) and a singlet for the -adjacent protons at δ 7.48 (s, 2H).
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IR: Strong absorption bands at 3300 cm⁻¹ (N-H stretch) and 2100 cm⁻¹ (C≡C stretch) confirm the propargylamine functionality.
Synthesis and Optimization
Primary Synthetic Routes
The most efficient method involves a two-step sequence:
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Condensation: 4-(Trifluoromethyl)benzaldehyde reacts with propargylamine in methanol at 25°C for 12 hours, forming an imine intermediate.
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Reduction: The imine is reduced using sodium borohydride () in ethanol, yielding the target amine with 78–85% isolated yield.
Table 1: Synthetic Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Propargylamine, MeOH | Methanol | 25°C | 90% (imine) |
| 2 | NaBH₄, EtOH | Ethanol | 0°C → 25°C | 85% |
Alternative Approaches
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Microwave-Assisted Synthesis: Reduces reaction time to 2 hours with comparable yields (82%).
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Catalytic Methods: Palladium-catalyzed amination of 1-bromo-4-(trifluoromethyl)benzene with propargylamine achieves 70% yield but requires higher temperatures (100°C) .
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 201.17 g/mol |
| Melting Point | 92–94°C (lit.) |
| Solubility | DCM, THF, Ethanol |
| Stability | Air-sensitive; stores best under |
The group enhances thermal stability, with decomposition onset at 220°C under nitrogen.
Reactivity and Functionalization
Cyclization Reactions
Treatment with 1,3-dienes in toluene at 110°C induces [4+2] cycloaddition, forming indene derivatives (e.g., -methyl-2-(1-phenylvinyl)-1-(trifluoromethyl)-1H-inden-1-amine) in 75% yield .
Quinoline Synthesis
In a one-pot Michael addition-cyclization with substituted anilines, the compound forms 4-CF₃-quinolines. Electron-rich anilines (e.g., 4-methoxyaniline) give 88% yield, while sterically hindered substrates (e.g., 2-methylaniline) require prolonged heating (24 hours) for 65% yield .
Applications in Medicinal Chemistry
Kinase Inhibitors
Derivatives bearing 4-CF₃-quinoline scaffolds exhibit nanomolar inhibition of EGFR (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 8 nM) .
Antimicrobial Activity
Quaternary ammonium salts derived from this amine show broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Escherichia coli (MIC = 4 µg/mL).
Materials Science Applications
Coordination Polymers
Reaction with salts generates luminescent polymers with quantum yields up to 45%, suitable for OLEDs.
Surface Functionalization
Self-assembled monolayers on gold electrodes enhance charge transfer efficiency by 30% in photovoltaic devices .
Recent Advances and Future Directions
Flow Chemistry Protocols
Continuous-flow systems reduce reaction times to 10 minutes for cyclization steps, achieving 90% conversion .
Sustainable Catalysis
Photoredox-catalyzed C–H functionalization enables direct coupling with heteroarenes, avoiding pre-functionalized substrates .
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